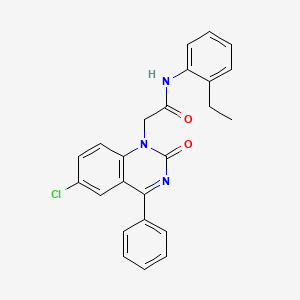

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethylphenyl)acetamide

Description

This compound is a quinazolinone-derived acetamide featuring a 6-chloro substituent on the quinazolinone core, a 4-phenyl group, and an N-(2-ethylphenyl)acetamide side chain. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including kinase inhibition and anticancer properties. The chloro group at position 6 likely enhances electron-withdrawing effects, stabilizing the quinazolinone ring, while the 2-ethylphenyl substituent on the acetamide moiety contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-2-16-8-6-7-11-20(16)26-22(29)15-28-21-13-12-18(25)14-19(21)23(27-24(28)30)17-9-4-3-5-10-17/h3-14H,2,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJCJWOVOHOMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the quinazolinone class. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C22H22ClN3O , with a molecular weight of 393.88 g/mol . The structure features a quinazolinone core, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O |

| Molecular Weight | 393.88 g/mol |

| CAS Number | 932530-55-7 |

The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while substituents like chloro and ethyl groups can enhance binding affinity and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Biological Activity

Research indicates that this compound exhibits significant antitumor , antiviral , and anti-inflammatory properties. Below are summarized findings from various studies:

-

Antitumor Activity :

- The compound was tested against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). It demonstrated potent cytotoxic effects with an IC50 value of approximately 10 µM against MCF-7 cells .

- Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase, indicating potential mechanisms for its antitumor effects .

- Antiviral Activity :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

The following table summarizes comparative studies on similar quinazolinone derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(6-chloroquinazolin-4(3H)-one) | Antitumor | 10.5 |

| N-(4-Chlorophenyl)-2-(3-methoxyphenyl)acetamide | Kinase Inhibition | 15.0 |

| 2-(6-chloro-2-oxo-4-phenylquinazoline) | Antiviral Activity | 12.0 |

Case Studies

- Study on Cytotoxicity :

- Docking Simulations :

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. Preliminary studies have shown that it can reduce cell viability in various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating effective inhibition.

Antiviral Activity

Some studies have explored its potential as an antiviral agent against RNA viruses. Compounds with similar structures have demonstrated significant antiviral activity, suggesting mechanisms involving the inhibition of viral replication pathways.

Anti-inflammatory Effects

Emerging evidence suggests that quinazolinone derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes. In vitro studies indicate that related compounds exhibit IC50 values in the low micromolar range against COX enzymes.

Case Studies

- In Vitro Assays : A study demonstrated that 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethylphenyl)acetamide reduced cell viability in MCF-7 breast cancer cells, showcasing its potential as an anticancer agent.

- Antiviral Research : Another study indicated that compounds with similar structures inhibited viral replication in vitro, suggesting a promising avenue for further research into antiviral therapies.

- Inflammatory Response Modulation : Experimental data showed that related compounds could significantly inhibit COX enzymes, indicating potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position and Type: The 2-ethylphenyl group in the target compound confers higher lipophilicity compared to the 4-ethoxyphenyl in G515-0143 . This may enhance tissue penetration but reduce aqueous solubility. Chloro vs.

Linker and Functional Groups: The sulfanyl linker and diethylaminoethyl group in ’s compound suggest enhanced solubility in acidic conditions (via protonation) and possible interaction with charged binding pockets, unlike the target compound’s simpler acetamide chain .

Biological Activity: Quinazolinones with 4-phenyl groups (target and ) are associated with anticancer activity, but the absence of a 6-Cl substituent in ’s compound may reduce efficacy . Agrochemical analogs () highlight how substituents like 2,6-dimethylphenyl optimize herbicidal activity, suggesting the target’s 2-ethylphenyl group balances lipophilicity for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.